N~1~-BENZYL-2-({2-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE
Overview
Description
N~1~-BENZYL-2-({2-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological and clinical applications, including their role as structural isosters of naturally occurring nucleotides .
Preparation Methods
The synthesis of N1-BENZYL-2-({2-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE can be achieved through several synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of o-phenylenediamine with formic acid or its equivalents.
Wallach synthesis: This method involves the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with o-phenylenediamine.
Marckwald synthesis: This method involves the reaction of amino nitriles with o-phenylenediamine.
Chemical Reactions Analysis
N~1~-BENZYL-2-({2-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N~1~-BENZYL-2-({2-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N1-BENZYL-2-({2-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core allows the compound to interact with enzymes and receptors, leading to various pharmacological effects . The compound’s thioacetyl group can form covalent bonds with target proteins, enhancing its inhibitory activity .
Comparison with Similar Compounds
N~1~-BENZYL-2-({2-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic drug used to treat a variety of parasitic worm infestations.
Mebendazole: Another antiparasitic drug with a similar mechanism of action to albendazole.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders.
Properties
IUPAC Name |
N-benzyl-2-[[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c1-28-21-14-8-7-13-20(21)27-24(28)31-16-22(29)26-19-12-6-5-11-18(19)23(30)25-15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,25,30)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBRGNJQXLEKAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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